molecular formula C7H6N2OS B1460691 7-Methylthieno[3,2-d]pyrimidin-4-ol CAS No. 175137-13-0

7-Methylthieno[3,2-d]pyrimidin-4-ol

Cat. No. B1460691
Key on ui cas rn: 175137-13-0
M. Wt: 166.2 g/mol
InChI Key: KJTYNZWEAIRZHT-UHFFFAOYSA-N
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Patent
US09156852B2

Procedure details

3-amino-4-methyl-thiophene-2-carboxylic acid methyl ester (10.2 g, 59.6 mmol) was dissolved in formamide (25 mL), followed by refluxing for 24 hours at 200° C. The reaction solution was slowly cooled to room temperature. The resulting solid was filtered, washed with diethyl ether, and dried to obtain the title compound (9 g, 91%).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([CH3:11])[C:9]=1[NH2:10])=O.[CH:12]([NH2:14])=O>>[CH3:11][C:8]1[C:9]2[N:10]=[CH:12][NH:14][C:3](=[O:2])[C:5]=2[S:6][CH:7]=1

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
COC(=O)C=1SC=C(C1N)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was slowly cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC2=C1N=CNC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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